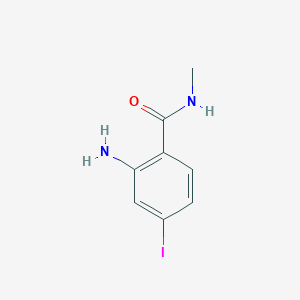

2-Amino-4-iodo-N-methylbenzamide

描述

Structure

3D Structure

属性

分子式 |

C8H9IN2O |

|---|---|

分子量 |

276.07 g/mol |

IUPAC 名称 |

2-amino-4-iodo-N-methylbenzamide |

InChI |

InChI=1S/C8H9IN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) |

InChI 键 |

JCVCNZMOGNMZJJ-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)C1=C(C=C(C=C1)I)N |

产品来源 |

United States |

Synthetic Methodologies for 2 Amino 4 Iodo N Methylbenzamide

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Amino-4-iodo-N-methylbenzamide, several logical disconnections can be proposed, primarily revolving around the formation of the amide bond, the introduction of the iodine atom, and the placement of the amino group.

Approaches for Incorporating the N-Methylbenzamide Moiety

The N-methylbenzamide functional group is a key structural feature. This amide can be disconnected at the C-N bond, revealing a carboxylic acid derivative and methylamine (B109427). This is a standard and reliable transformation in organic synthesis. libretexts.org

The most common methods for forming this amide linkage include:

From an Acid Chloride: The reaction of a substituted benzoyl chloride with methylamine is a highly efficient method for forming the N-methylbenzamide. This reaction, a variation of the Schotten-Baumann reaction, is typically rapid and high-yielding. libretexts.orgwikipedia.org

From a Carboxylic Acid: Direct coupling of a substituted benzoic acid with methylamine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). While direct thermal condensation is possible, it requires harsh conditions. libretexts.org

From an Ester: The reaction of a methyl or ethyl ester of the corresponding benzoic acid with methylamine can also form the amide, though this may require heat or catalytic conditions.

The choice of method depends on the other functional groups present in the precursor molecule to avoid unwanted side reactions.

Strategies for Regioselective Iodination at the 4-Position

Achieving regioselective iodination at the 4-position (para to the amino group) is critical. The disconnection of the Carbon-Iodine bond points to an electrophilic aromatic substitution (SEAr) reaction on a suitable precursor. The directing effects of the substituents already on the ring determine the position of the incoming iodine electrophile.

Considering a precursor like 2-Amino-N-methylbenzamide, the powerful activating and ortho-, para-directing effect of the amino group would dominate. Since the position ortho to the amino group is sterically hindered by the adjacent N-methylbenzamide group, the incoming electrophile would be strongly directed to the para position, which is the desired 4-position. learncbse.in

Alternative precursors could include:

N-methyl-2-aminobenzamide : Iodination here would yield the desired product due to the directing effect of the amino group.

N-methyl-4-iodobenzamide : Introduction of the amino group at the 2-position would be required in a subsequent step.

4-Iodoanthranilic acid : Amidation with methylamine would be the final step.

Introduction of the 2-Amino Functionality

The 2-amino group can be disconnected to a nitro group (-NO₂), which is a common precursor for anilines. The reduction of a nitro group is a well-established and high-yielding transformation. orgsyn.org A plausible retrosynthetic pathway would therefore involve the synthesis of 4-Iodo-N-methyl-2-nitrobenzamide as a key intermediate. This intermediate could be synthesized from 4-iodo-2-nitrobenzoic acid, which in turn could be prepared from simpler starting materials. The final step would be the selective reduction of the nitro group to an amino group, often accomplished using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with Pd/C. google.com

Another strategy involves starting with an aniline (B41778) derivative, where the amino group is present from the beginning, such as from 2-aminobenzamide (B116534) derivatives. researchgate.net

Classical and Contemporary Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways can be devised. A common approach focuses on building the molecule by introducing the substituents in a logical order that exploits their electronic and steric properties.

Direct Iodination of Precursor Benzamides

A direct and efficient route involves the iodination of a pre-formed benzamide (B126) precursor, such as 2-Amino-N-methylbenzamide. This approach leverages the strong directing effect of the amino group to install the iodine atom at the correct position.

Electrophilic Aromatic Substitution (SEAr) Conditions and Regioselectivity

The direct iodination of aromatic rings is an electrophilic aromatic substitution (SEAr) reaction. Unlike chlorination or bromination, iodine itself is generally unreactive and requires an oxidizing agent to generate a more potent electrophilic species, often represented as I⁺. libretexts.orgntu.edu.sgmasterorganicchemistry.com Common iodinating systems include:

N-Iodosuccinimide (NIS): This is a mild and widely used source of electrophilic iodine. Its effectiveness is often enhanced by the addition of a catalytic amount of an acid.

Iodine with an Oxidant: A mixture of molecular iodine (I₂) with an oxidizing agent like nitric acid, hydrogen peroxide, or copper salts can be used to generate the electrophile in situ. ntu.edu.sgyoutube.com

For a substrate like 2-Amino-N-methylbenzamide, the aromatic ring is highly activated by the electron-donating amino group. The reaction proceeds via the attack of the electron-rich benzene (B151609) ring on the iodine electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com Subsequent loss of a proton restores the aromaticity and yields the final iodinated product.

The regioselectivity is controlled by the substituents. Both the amino (-NH₂) and N-methylamido (-CONHCH₃) groups are ortho-, para-directors. However, the amino group is a much stronger activating group. Therefore, it will dictate the position of substitution, directing the incoming iodine to the position para to it (the 4-position), as the ortho positions are either blocked or sterically hindered. learncbse.inreddit.com

The table below summarizes typical conditions for the electrophilic iodination of activated aromatic compounds, which are applicable to the synthesis of this compound from its non-iodinated precursor.

| Reagent System | Catalyst/Co-reagent | Solvent | Temperature | Typical Substrates | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Acetonitrile | Room Temp | Activated aromatics (e.g., anisoles) | |

| N-Iodosuccinimide (NIS) | None | Acetonitrile | Reflux | Activated aromatic ethers | |

| Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid | Not specified | Benzene | youtube.com |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide (cat.) | Acetonitrile | Mild | Electron-rich aromatics (e.g., acetanilides) | organic-chemistry.org |

| Potassium Iodide (KI) | Hydrogen Peroxide (H₂O₂) | Methanol | Not specified | Electron-rich arenes | organic-chemistry.org |

Oxidizing Agents and Catalytic Systems for Iodination

The introduction of an iodine atom onto an aromatic ring is an electrophilic aromatic substitution reaction. fiveable.me Since elemental iodine (I₂) is generally unreactive toward aromatic rings, its reactivity must be enhanced through the use of an oxidizing agent or a catalyst. jove.comlibretexts.org These agents generate a more powerful electrophilic iodine species, often represented as "I⁺", which can then be attacked by the electron-rich aromatic ring. libretexts.orgwikipedia.org

A variety of systems have been developed for the iodination of aromatic compounds, including those with activating groups similar to the precursors of the target molecule. These systems range from classical methods using strong acids to modern catalytic approaches.

Common Oxidizing Agents and Catalytic Systems for Aromatic Iodination:

| Reagent/System | Description | Relevant Substrates | Citations |

| I₂ / Oxidizing Agent | Elemental iodine is used with an oxidizing agent like nitric acid, hydrogen peroxide, or copper salts to generate the electrophilic iodine species. jove.comwikipedia.org | Benzene and its derivatives. jove.comlibretexts.org | jove.comlibretexts.orgwikipedia.org |

| N-Iodosuccinimide (NIS) | A common and easy-to-handle source of electrophilic iodine. Often used with an acid catalyst like trifluoroacetic acid (TFA) or in strong acids for deactivated rings. organic-chemistry.orgorganic-chemistry.org | Anisoles, anilines, acetanilides, and other activated or deactivated aromatics. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An alternative iodinating agent, often used in conjunction with organocatalysts like thiourea (B124793) for the iodination of activated aromatic compounds. organic-chemistry.org | Aromatic substrates with varied steric and electronic properties. organic-chemistry.org | organic-chemistry.org |

| Silver Salts / I₂ | Silver salts such as Ag₂SO₄ activate I₂ by forming an insoluble silver iodide precipitate, which generates an electrophilic iodine species. nih.gov This method is effective for iodinating phenols, anisoles, and anilines. nih.gov | Phenols, anisoles, anilines, including chlorinated derivatives. nih.gov | nih.gov |

| I₂ / HIO₃ / H₂SO₄ | A powerful reagent mixture capable of iodinating even highly deactivated aromatic compounds, such as nitroaromatics. wikipedia.org | Deactivated arenes, including nitroaromatics. wikipedia.org | wikipedia.org |

| Gold(I) or Iridium Catalysis | Modern catalytic systems using gold(I) or iridium complexes can efficiently catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.orgacs.org | Electron-rich arenes and benzamides. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |

Mechanistic Insights into Iodination Pathways

The iodination of a benzene derivative is a classic example of an electrophilic aromatic substitution reaction. The general mechanism involves three primary steps:

Generation of the Electrophile : An oxidizing agent or catalyst reacts with the iodine source (e.g., I₂ or NIS) to generate a highly electrophilic iodine species ("I⁺"). fiveable.memasterorganicchemistry.com For instance, an oxidizing agent like nitric acid can convert I₂ into the active electrophile. wikipedia.org Lewis acids can also form a highly electrophilic complex that is then attacked by the benzene ring. wikipedia.org

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.memasterorganicchemistry.com The formation of this intermediate is typically the rate-limiting step of the reaction. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity : A weak base present in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent. This restores the aromatic π-system and yields the final iodinated product. masterorganicchemistry.com

The regioselectivity of the iodination (i.e., the position where the iodine atom attaches) is governed by the functional groups already present on the aromatic ring. Activating, ortho-para directing groups, such as amino (-NH₂) or hydroxyl (-OH) groups, stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions, making these positions the preferred sites of substitution. fiveable.me

Amidation Reactions for N-Methylbenzamide Formation

The formation of the N-methylbenzamide moiety is a crucial step that involves creating an amide bond between a carboxylic acid derivative and methylamine.

Coupling of 2-Amino-4-iodobenzoic Acid Derivatives with Methylamine

The direct reaction between a carboxylic acid, such as 2-amino-4-iodobenzoic acid, and an amine, like methylamine, is a condensation reaction that forms an amide and water. youtube.com However, this reaction is often slow and requires high temperatures. numberanalytics.com To facilitate amide bond formation under milder conditions, coupling reagents are widely used. numberanalytics.comfishersci.co.uk These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the amine. fishersci.co.uk

The general process involves activating the 2-amino-4-iodobenzoic acid with a coupling reagent to form a highly reactive intermediate (such as an O-acylisourea with carbodiimides). This intermediate is then immediately treated with methylamine, which attacks the activated carbonyl carbon to form the desired N-methylbenzamide product. youtube.comfishersci.co.uk

Alternative Amide Bond Forming Reagents and Conditions

A vast array of coupling reagents has been developed to promote efficient amide bond formation, particularly in peptide synthesis, and these methods are broadly applicable to general amide synthesis. fishersci.co.uk The choice of reagent can influence reaction times, yields, and the suppression of side reactions.

Selected Amide Bond Forming Reagents:

| Reagent | Acronym | Key Features | Citations |

| Dicyclohexylcarbodiimide | DCC | A widely used, classic carbodiimide (B86325) reagent for activating carboxylic acids. numberanalytics.comfishersci.co.uk | numberanalytics.comfishersci.co.uk |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide, which simplifies product purification as the urea (B33335) byproduct is also water-soluble. Often used with additives. fishersci.co.ukluxembourg-bio.com | fishersci.co.ukluxembourg-bio.com |

| 1-Hydroxybenzotriazole | HOBt | An additive used with carbodiimides (like DCC or EDC) to suppress racemization and improve efficiency. numberanalytics.com | numberanalytics.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | An aminium/uronium salt-based reagent known for fast reaction rates. numberanalytics.com | numberanalytics.com |

| (4,5-Dimethoxy-2-pyrimidinyl) (3-fluoropyridin-2-yl)methyl methanone | COMU | A modern coupling reagent effective in various solvents, including aqueous media. luxembourg-bio.com | luxembourg-bio.com |

| Di-2-pyridyl dithiocarbonate | DPDTC | A reagent used for a green, one-pot amidation process that proceeds via a thioester intermediate, avoiding traditional coupling agents. nih.gov | nih.gov |

Introduction of the Amino Group (e.g., Reduction of Nitro Precursors, Hofmann Rearrangement)

The amino group can be introduced onto the aromatic ring either by direct amination or, more commonly, by the transformation of another functional group.

Reduction of Nitro Precursors A common and reliable method for introducing an amino group is through the reduction of a corresponding nitroaromatic precursor. For the synthesis of this compound, this would involve preparing 4-Iodo-N-methyl-2-nitrobenzamide and then reducing the nitro group (-NO₂) to an amino group (-NH₂). This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). researchgate.netgoogle.com It is often a clean and high-yielding procedure. google.com

Metal-Acid Systems : Reagents like tin chloride (SnCl₂) in the presence of a strong acid are effective for the reduction of aromatic nitro groups. researchgate.net

Sodium Sulfide (B99878) : In some cases, sodium sulfide can be used for the selective reduction of one nitro group in the presence of another. orgsyn.org

Hydrazine (B178648) Hydrate (B1144303) : Reduction can also be performed using hydrazine hydrate with a catalyst, such as ferric chloride and activated carbon. google.com

Hofmann Rearrangement The Hofmann rearrangement is a powerful reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine (or a similar reagent like N-bromosuccinimide) and a strong base. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the following key steps:

Formation of an N-bromoamide intermediate. wikipedia.org

Deprotonation of the N-bromoamide to form an anion. wikipedia.org

Rearrangement of the bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.orgchemistrysteps.com

Hydrolysis of the isocyanate, which undergoes decarboxylation (loss of CO₂) to yield the final primary amine. wikipedia.orgchemistrysteps.com

In the context of synthesizing an aminobenzamide, the Hofmann rearrangement could be used to prepare an anthranilic acid derivative from a phthalimide (B116566) precursor, which could then be further functionalized. numberanalytics.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry seeks to improve efficiency, selectivity, and sustainability. For the synthesis of complex molecules like this compound, advanced techniques can offer significant advantages over classical methods. One such technique is the use of transition metal-catalyzed C-H activation. For instance, iridium-catalyzed C-H iodination has been shown to be effective for the ortho-iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.org This method can provide high regioselectivity without the need for strong oxidants. acs.org Furthermore, the development of mechanochemical methods, where reactions are carried out by grinding solids together with minimal or no solvent, represents a move toward more sustainable synthesis. acs.org Such techniques can sometimes lead to shorter reaction times and different selectivities compared to solution-phase reactions. acs.org

Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

In the context of synthesizing substituted benzamides, the amide group itself can serve as a potent DMG. wikipedia.org For N-methylbenzamide derivatives, the initial step involves the coordination of the lithium from the organolithium reagent to the oxygen of the amide carbonyl group. This brings the basic alkyl group of the reagent in close proximity to the ortho-protons of the aromatic ring, facilitating deprotonation and the formation of an ortho-lithiated species. wikipedia.orgbaranlab.orgnih.gov

The general mechanism for DoM is outlined below:

Coordination: The organolithium reagent (RLi) coordinates to the heteroatom of the DMG on the aromatic substrate. nih.gov

Deprotonation: The alkyl group of the organolithium reagent acts as a base, removing a proton from the ortho position to form a thermodynamically stable aryllithium intermediate. wikipedia.orgnih.gov

Electrophilic Quench: The aryllithium species reacts with an electrophile (E+) to yield the ortho-substituted product. nih.gov

For the synthesis of this compound, a potential DoM strategy would involve starting with a suitable precursor, such as 2-amino-N-methylbenzamide. The amino group would first need to be protected to prevent it from reacting with the organolithium reagent. Following protection, DoM could be used to introduce the iodine atom at the 4-position. However, the directing power of the protected amino group and the N-methylamide group would need to be carefully considered to achieve the desired regioselectivity. The choice of the organolithium base and reaction conditions, such as temperature and solvent, are crucial for the success of DoM reactions. baranlab.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-I Bond Formation/Transformation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity. researchgate.netrsc.orgbeilstein-journals.org These reactions are instrumental in the synthesis of a wide array of pharmaceuticals and complex molecules. researchgate.netrsc.org In the synthesis of this compound, palladium catalysis is particularly relevant for the formation or transformation of the carbon-iodine (C-I) bond.

One of the most prominent applications of palladium catalysis in this context is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, one could envision a strategy where a di-halogenated benzene derivative is selectively functionalized. For instance, a bromo-iodo-substituted precursor could undergo a Suzuki coupling at the more reactive C-Br bond, leaving the C-I bond intact for further manipulation or as the final desired functionality.

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, specifically for the synthesis of substituted alkenes from aryl halides. researchgate.net While not directly forming the C-I bond, it could be used to introduce other functionalities to a precursor already containing the iodo-substituent.

The choice of ligand for the palladium catalyst is critical for the success of these cross-coupling reactions. mit.edu Ligands such as bulky, monodentate phosphines or bidentate ligands like Xantphos can significantly influence the reactivity and selectivity of the catalytic system. beilstein-journals.orgmit.edu The reaction conditions, including the choice of base, solvent, and temperature, must also be carefully optimized to achieve the desired outcome. organic-chemistry.org

For the direct introduction of an iodine atom, methods like palladium-catalyzed C-H activation/iodination could be explored. While challenging, these methods offer an atom-economical approach to forming C-I bonds.

A general representation of a palladium-catalyzed cross-coupling cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation (for Suzuki-type reactions) or Carbopalladation (for Heck-type reactions): The second coupling partner is introduced to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the palladium(0) catalyst.

Chemo- and Regioselective Control in Multi-Substituted Systems

The synthesis of a multi-substituted aromatic compound like this compound presents significant challenges in controlling both chemoselectivity (differentiating between reactive functional groups) and regioselectivity (directing substitution to the correct position). mdpi.com The presence of three different substituents—an amino group, an iodo group, and an N-methylamide group—on the benzene ring requires a carefully designed synthetic strategy.

The directing effects of the existing substituents play a crucial role in determining the outcome of subsequent reactions. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The amide group is a deactivating group and a meta-director. The iodo group is also a deactivating group and an ortho-, para-director. The interplay of these electronic effects, along with steric considerations, must be managed to achieve the desired substitution pattern.

Directed ortho-metalation (DoM), as discussed previously, is a key strategy for achieving regioselectivity by using a functional group to direct lithiation to an adjacent position. nih.gov In a multi-substituted system, the choice of the directing group is critical. For example, if starting with a precursor that already contains the amino and N-methylamide groups, one of these would need to be selectively used as the directing group for the introduction of the iodine atom. This often involves the use of protecting groups to temporarily deactivate one of the directing groups.

Palladium-catalyzed cross-coupling reactions also offer a high degree of control. nih.gov By using precursors with appropriately placed leaving groups (like bromine or triflate), specific positions on the aromatic ring can be selectively functionalized. organic-chemistry.org For instance, starting with a di-halogenated precursor, one halogen can be selectively reacted while the other remains, allowing for sequential and controlled introduction of different groups. The choice of catalyst and ligand system is paramount in achieving this selectivity. nih.gov

Interactive Table: Regioselectivity in the Functionalization of Benzamide Derivatives

Click to view interactive data table

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| N-methylbenzamide | 1. s-BuLi, TMEDA, THF, -78 °C; 2. I₂ | 2-Iodo-N-methylbenzamide | nih.gov |

| 4-Bromo-N-methylbenzamide | Pd(OAc)₂, P(t-Bu)₃, ArB(OH)₂, K₃PO₄, Toluene, 80 °C | 4-Aryl-N-methylbenzamide | mit.edu |

| 2-Amino-N-methylbenzamide (protected) | 1. n-BuLi, THF, -78 °C; 2. Electrophile | Ortho-substituted derivative | wikipedia.org |

| 3-Iodo-1,4-naphthoquinone | Terminal alkyne, CuI, Et₃N, CH₃CN, rt | 3-Alkynyl-1,4-naphthoquinone | researchgate.net |

This table presents representative examples of reactions on benzamide and related structures to illustrate the principles of regioselective functionalization. The specific synthesis of this compound would require a multi-step sequence applying these principles.

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are environmentally benign and sustainable. ejcmpr.comnih.gov This involves the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.gov

For the synthesis of this compound, several green chemistry approaches could be considered:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A key aspect of green chemistry is the replacement of these with more environmentally friendly alternatives such as water, supercritical fluids, or deep eutectic solvents. researchgate.netrsc.org Some palladium-catalyzed reactions, for example, have been successfully carried out in aqueous media. researchgate.net

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher atom economy, lower energy consumption, and reduced waste generation. semanticscholar.org Palladium-on-carbon (Pd/C) is an example of a heterogeneous catalyst that can be easily recovered and reused. semanticscholar.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like C-H activation/functionalization are highly atom-economical as they avoid the need for pre-functionalized substrates.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research. researchgate.net Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. egranth.ac.in

Renewable Feedstocks: While not always straightforward for complex aromatic compounds, the use of starting materials derived from renewable resources is a long-term goal of sustainable chemistry. mdpi.com

Table: Comparison of Traditional vs. Green Synthetic Approaches

Click to view interactive data table

| Synthetic Step | Traditional Approach | Green Alternative |

| Halogenation | Use of molecular halogens (e.g., I₂) with a stoichiometric oxidant. | Catalytic C-H iodination using a recyclable catalyst and a greener oxidant (e.g., H₂O₂). rsc.org |

| Solvent | Volatile organic solvents (e.g., THF, Dichloromethane). | Water, ethanol, or deep eutectic solvents. researchgate.netrsc.org |

| Amide Formation | Use of coupling reagents that generate stoichiometric byproducts. | Direct amidation of carboxylic acids or enzymatic synthesis. mdpi.com |

| Energy Source | Conventional heating with oil baths or heating mantles. | Microwave irradiation or photocatalysis. nih.govegranth.ac.in |

Purification and Isolation Techniques for High Purity Products

The purification and isolation of the final product are critical steps to ensure the high purity required for subsequent applications. For a solid compound like this compound, several techniques are commonly employed.

Crystallization: This is one of the most powerful methods for purifying solid organic compounds. iscientific.org The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. iscientific.org

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina). The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with the stationary phase. A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture will travel down the column at different rates, allowing for their separation.

Acid-Base Extraction: Given the presence of a basic amino group, acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amino-containing compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base to regenerate the free amine, which can then be extracted back into an organic solvent. google.com

Sublimation: For compounds that are stable at higher temperatures and have a sufficiently high vapor pressure, sublimation can be an effective purification method, particularly for removing non-volatile impurities.

The purity of the final product is typically assessed using techniques such as:

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Thin-Layer Chromatography (TLC): This is used to quickly assess the number of components in a mixture. A single spot on the TLC plate suggests a pure compound.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of the compound and to detect the presence of impurities. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of a sample.

Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Iodo N Methylbenzamide

Reactivity of the Aryl Halide Moiety (Iodine at C4)

The carbon-iodine bond at the C4 position is a primary site for chemical transformation. Aryl iodides are the most reactive of the aryl halides in many reaction classes due to the relatively low C-I bond dissociation energy and the good leaving group ability of the iodide anion.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The iodine at the C4 position makes 2-Amino-4-iodo-N-methylbenzamide an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these couplings to proceed under mild conditions. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction with this compound would selectively occur at the C4 position to yield 2-amino-N-methyl-4-(alkynyl)benzamides. libretexts.org

General Reaction Scheme for Sonogashira Coupling:

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne via formation of a copper acetylide. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the HI byproduct and can act as the solvent. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants. |

| Reactants | Aryl Iodide, Terminal Alkyne | Coupling partners. |

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org It is widely used for the synthesis of biaryls and substituted aromatic compounds. Coupling this compound with various aryl or vinyl boronic acids would furnish the corresponding 4-aryl or 4-vinyl derivatives.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | The active Pd(0) species initiates the catalytic cycle. libretexts.org |

| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium center and influences reactivity. nih.gov |

| Base | Na₂CO₃, K₂CO₃, Ba(OH)₂ | Activates the organoboron reagent for transmetalation. libretexts.orgnih.gov |

| Solvent | Toluene/Water, Dioxane/Water, THF | Often biphasic, facilitating the reaction. nih.gov |

| Reactants | Aryl Iodide, Boronic Acid/Ester | Coupling partners. |

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl iodides, this can be achieved under various conditions. One notable method involves the use of a sodium hydride-lithium iodide complex, which has been shown to effect the hydrodehalogenation of iodoarenes. nih.gov This process would convert this compound into 2-Amino-N-methylbenzamide. nih.govsigmaaldrich.com The reaction is thought to proceed through a concerted nucleophilic aromatic substitution (cSNAr) mechanism where hydride is the nucleophile. nih.gov

Reactivity of the Amino Group (at C2)

The primary amino group at the C2 position is a key site of reactivity, functioning as a nucleophile and a powerful activating group for the aromatic ring.

Electrophilic Aromatic Substitution (SEAr) of the Activated Ring

The amino group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles to the ortho and para positions. In this compound, the para position relative to the amino group is occupied by the iodine atom. Therefore, electrophilic attack is primarily directed to the C6 position, which is ortho to the amino group. The N-methylbenzamide group at C1 is a deactivating, meta-directing group, which would also direct an incoming electrophile to the C5 position (meta) or C3 position (meta), but the activating effect of the amino group typically dominates, favoring substitution at C6.

Acylation and Alkylation Reactions of the Amino Group

As a primary amine, the C2-amino group readily undergoes reactions with electrophiles such as acylating and alkylating agents.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylated derivative. For example, reaction with acetyl chloride would yield N-(4-iodo-2-(methylcarbamoyl)phenyl)acetamide. This reaction is often used to protect the amino group or to modulate the electronic properties of the molecule.

Alkylation: Alkylation of the primary amino group can be achieved with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination provides a more controlled method for mono-alkylation.

Diazotization and Subsequent Transformations

The primary amino group of this compound is readily converted to a diazonium salt upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com This diazotization reaction is a cornerstone of aromatic chemistry, transforming the amine into a highly versatile diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas). organic-chemistry.orgyoutube.com The resulting diazonium salt of this compound is an intermediate that can undergo a variety of subsequent transformations.

One of the most significant applications of this diazotization is in the synthesis of 1,2,3-benzotriazin-4(3H)-ones. Following diazotization, the diazonium salt can undergo spontaneous intramolecular cyclization, where the diazonium group is attacked by the nitrogen of the N-methylamide. researchgate.net This process leads to the formation of a six-membered triazine ring fused to the benzene (B151609) ring, yielding a 3-methyl-7-iodo-1,2,3-benzotriazin-4(3H)-one derivative. This transformation highlights the utility of the amino and amide groups working in concert to construct a more complex heterocyclic system. The stability of the diazonium salt is a critical factor in the success of these reactions, with low temperatures (typically 0-5 °C) being essential to prevent premature decomposition. youtube.com

The general mechanism for the diazotization of a primary aromatic amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after a series of proton transfers and elimination of water, yields the diazonium ion. byjus.com

Heterocyclic Annulation Reactions

The structural arrangement of the amino and N-methylamide groups in this compound makes it a valuable precursor for heterocyclic annulation reactions, particularly for the synthesis of quinazolinones. Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov

One common method for constructing the quinazolinone scaffold from 2-amino-N-methylbenzamide derivatives involves reaction with a one-carbon source, which becomes incorporated to form the C2 position of the quinazolinone ring. For instance, reaction with dimethyl sulfoxide (B87167) (DMSO) in the presence of an oxidizing agent can provide the quinazolinone core. nih.gov In this type of reaction, DMSO serves as the source of a methylene (B1212753) group. Mechanistic studies suggest that these reactions can proceed through radical pathways. nih.gov

Another approach involves the reaction of the 2-amino group with an acylating agent, followed by cyclization. For example, treatment with acetic anhydride (B1165640) can lead to the formation of a 2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one intermediate. mdpi.com This benzoxazinone (B8607429) can then be reacted with a nitrogen nucleophile, such as hydrazine (B178648), to yield a 3-amino-2-methyl-6-iodoquinazolin-4(3H)-one. researchgate.netmdpi.com This two-step process demonstrates a versatile strategy for building substituted quinazolinone systems.

The following table summarizes some examples of heterocyclic annulation reactions starting from derivatives of 2-aminobenzamide (B116534):

| Starting Material | Reagent(s) | Product | Reference |

| 2-Amino-N-methylbenzamide | DMSO, H₂O₂ | N-Methyl quinazolin-4(3H)-one | nih.gov |

| Substituted anthranilic acids | Acetic anhydride, then hydrazine hydrate (B1144303) | 3-Amino-2-methyl-quinazolin-4(3H)-ones | mdpi.com |

| 2-Amino-5-iodomethylbenzoate | Acetic anhydride, then hydrazine hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | researchgate.net |

Reactivity of the N-Methylamide Functionality

The N-methylamide group in this compound plays a crucial role in its chemical reactivity, influencing its behavior in hydrolysis, as a directing group in metallation reactions, and as a site for further derivatization.

Hydrolysis and Amide Exchange Reactions

Under appropriate conditions, the N-methylamide bond can be cleaved through hydrolysis, typically by heating with a strong acid or base, to yield 2-amino-4-iodobenzoic acid and methylamine (B109427). This reaction is a fundamental transformation of amides.

Amide exchange, or transamidation, reactions are also possible, where the N-methyl group is replaced by another amine. These reactions are often less straightforward and may require specific catalysts or reaction conditions to proceed efficiently.

Directed Metallation Group (DMG) Behavior

The N-methylamide group can function as a directed metallation group (DMG). In directed ortho-metallation (DoM), a functional group on an aromatic ring directs the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent. baranlab.org The heteroatom of the DMG coordinates to the lithium cation, facilitating the deprotonation at the adjacent site. baranlab.orguwindsor.ca

While the tertiary amide (-CONR₂) is a powerful DMG, the secondary N-methylamide group (-CONHMe) also exhibits this directing effect. acs.org For this compound, the N-methylamide can direct lithiation to the C3 position. However, the presence of the primary amino group complicates this process, as it can also be deprotonated by the strong base. Protection of the amino group is often necessary to achieve selective ortho-metallation directed by the amide.

The hierarchy of directing metalation groups has been established through competition experiments, with O-carbamates (-OCONR₂) often being the strongest. nih.govacs.org The effectiveness of a DMG depends on its ability to coordinate the organolithium reagent and its poor electrophilicity to avoid nucleophilic attack by the base. baranlab.org

The following table provides a general hierarchy of common directed metallation groups:

| Relative Strength | Directed Metallation Group (DMG) |

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |

| Moderate | -OMe, -CH₂NR₂, -NHCO₂R |

| Weak | -F, -Cl |

This table represents a generalized hierarchy, and the actual directing power can be influenced by reaction conditions and the specific substrate.

Derivatization of the Amide Nitrogen

The hydrogen atom on the amide nitrogen is acidic and can be removed by a base. The resulting amidate anion can then be reacted with various electrophiles to introduce new substituents on the nitrogen atom. This allows for the modification of the amide functionality and the synthesis of a diverse range of derivatives. For example, N-alkylation or N-arylation can be achieved under appropriate conditions.

Furthermore, reactions involving the amide nitrogen can lead to the formation of different heterocyclic systems. For example, in the synthesis of quinazolinones from 2-aminobenzamides, the amide nitrogen becomes part of the newly formed heterocyclic ring. nih.govnih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are rooted in fundamental organic reaction principles.

The diazotization reaction proceeds through the in situ formation of the nitrosonium ion (NO⁺), which acts as the electrophile. The primary amine attacks the nitrosonium ion, and subsequent proton transfers and dehydration lead to the diazonium ion. byjus.com The intramolecular cyclization to form a benzotriazinone is an example of an intramolecular nucleophilic attack, where the amide nitrogen acts as the nucleophile. researchgate.net

Heterocyclic annulation reactions to form quinazolinones can follow different mechanistic pathways depending on the reagents used. When using DMSO as a one-carbon source with an oxidant, the reaction is believed to proceed through a radical mechanism. nih.gov In contrast, the reaction with acetic anhydride followed by a nitrogen nucleophile involves an initial acylation of the amino group to form an N-acyl-2-aminobenzamide, which then undergoes cyclization and dehydration to form a benzoxazinone. The subsequent reaction with a nucleophile like hydrazine involves nucleophilic attack on the carbonyl of the benzoxazinone, ring opening, and recyclization to form the quinazolinone. mdpi.com

The directed ortho-metallation (DoM) reaction is understood to proceed via a complex-induced proximity effect (CIPE). baranlab.org The organolithium reagent first coordinates to the heteroatom of the directed metallation group (in this case, the oxygen of the amide). This brings the strong base in close proximity to the ortho proton, facilitating its abstraction and the formation of an ortho-lithiated species. baranlab.orgresearchgate.net Spectroscopic studies on the metallation of N,N-dialkylbenzamides have provided evidence for the formation of amide-lithium complex intermediates prior to the formation of the lithiated product. researchgate.net

Derivatization and Analog Synthesis from 2 Amino 4 Iodo N Methylbenzamide

Scaffold Modification and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material, facilitating the exploration of new chemical space. rsc.org The 2-Amino-4-iodo-N-methylbenzamide scaffold is well-suited for DOS strategies due to its multiple reactive handles. The primary amino group can be readily acylated, alkylated, or used as a directing group for further functionalization of the aromatic ring. Novel scaffolds can be developed from amino acid derivatives, which can then be used in complex molecule synthesis.

The inherent functionality of the scaffold allows for a "build/couple/pair" strategy. For instance, the amino group can be "built" upon by reaction with various electrophiles. Subsequently, the aryl iodide can be "coupled" with a range of partners via cross-coupling reactions. Finally, intramolecular "pairing" or cyclization can lead to the formation of novel heterocyclic systems. This approach allows for the rapid generation of a library of compounds with significant structural diversity, starting from a single, readily accessible molecule.

Synthesis of N-Substituted Benzamide (B126) Analogs

The N-substituted benzamide moiety is a common feature in many biologically active compounds. Modifications at both the N-methyl group and the amide nitrogen of this compound can lead to analogs with altered properties.

While direct modification of the N-methyl group is less common, demethylation to the corresponding secondary amide can be achieved under specific conditions, which then opens up avenues for introducing a variety of other alkyl or aryl substituents. This allows for the exploration of the steric and electronic requirements of the amide substituent for a particular biological target.

The amide nitrogen itself, after potential demethylation, can be a site for further substitution. N-arylation or N-alkylation can be achieved through various methods, including Buchwald-Hartwig amination, to introduce a wide array of substituents. nih.gov The synthesis of novel N-substituted aminobenzamide scaffolds has been explored for targeting enzymes like dipeptidyl peptidase-IV. nih.gov This highlights the potential of modifying the amide portion of this compound to generate new bioactive molecules. The synthesis of N-substituted benzamide derivatives has been shown to be a viable strategy for producing compounds with antitumor properties. nih.gov

| Starting Material | Reagent | Reaction Type | Product |

| 2-Amino-N-arylbenzamide | α-bromoketone, K₂CO₃ | N-Alkylation | N-aryl-N-(2-oxoalkyl)aminobenzamide |

| N-(2-aminoethyl)benzamide | Various halo- and nitro-substituted reagents | Analog Synthesis | Halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs |

This table presents examples of N-substitutions on analogous benzamide scaffolds.

Transformations Involving the Aryl Halide for Extended Architectures

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making the iodo-substituent on this compound a prime site for elaboration.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The aryl iodide of this compound can readily participate in Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by reacting the aryl iodide with a corresponding boronic acid or ester. nih.gov This reaction is known for its mild conditions and tolerance of various functional groups.

The Sonogashira coupling introduces alkynyl moieties by coupling the aryl iodide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the iodo-substituent on the scaffold highly reactive for this transformation. libretexts.org

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a route to stilbene-like structures and other vinylated derivatives. organic-chemistry.orgambeed.com

| Reaction Type | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd catalyst, Base | 2-Amino-4-aryl-N-methylbenzamide |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 2-Amino-4-alkynyl-N-methylbenzamide |

| Heck Reaction | H₂C=CHR' | Pd catalyst, Base | 2-Amino-4-vinyl-N-methylbenzamide |

This table illustrates the general outcomes of cross-coupling reactions on the this compound scaffold.

The functional groups on this compound can be exploited to construct fused polycyclic systems through intramolecular cyclization reactions. Following a cross-coupling reaction, for example, a newly introduced group can react with the adjacent amino group to form a new heterocyclic ring.

For instance, a Sonogashira coupling to introduce an ortho-amino-substituted phenylethynyl group could be followed by an intramolecular cyclization to afford a fused quinoline (B57606) or other nitrogen-containing polycycle. Similarly, intramolecular C-arylation can lead to the formation of fused isoindoles. nih.gov The strategic combination of cross-coupling and subsequent cyclization provides a powerful approach to building complex, rigidified molecular architectures from the relatively simple this compound starting material.

Derivatization of the Amino Group for Novel Structures

The presence of a primary amino group on the phenyl ring of this compound offers a reactive site for a multitude of chemical transformations. Derivatization at this position allows for the introduction of diverse functional groups, leading to the generation of new compounds with altered chemical and physical properties.

The reaction of the primary amino group of this compound with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. nih.govredalyc.org This condensation reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the imine product. nih.gov The resulting C=N double bond of the imine is a versatile functional group that can participate in various further reactions. redalyc.org

Imines derived from this scaffold can act as key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov For instance, they can undergo cycloaddition reactions, such as the aza-Diels-Alder reaction, where the imine functions as the azadiene component, reacting with an alkene to form substituted quinoline derivatives. nih.gov The electrophilic nature of the imine carbon also allows for nucleophilic attack, which is a fundamental step in many multi-component reactions for building complex heterocyclic systems. nih.gov

Table 1: Examples of Reagents for Imine Formation

| Reagent Type | Specific Example | Expected Product Type |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | N-(phenylmethylidene) derivative |

| Aliphatic Ketone | Acetone | N-(propan-2-ylidene) derivative |

This table provides hypothetical examples based on general chemical principles of imine formation.

This compound is a valuable starting material for the synthesis of precursors to aza-heterocycles, which are nitrogen-containing cyclic compounds. The amino group, in conjunction with the iodine atom, provides two strategic points for cyclization reactions. A common strategy involves a two-step process where the amino group is first modified, followed by a cyclization step. nih.govorganic-chemistry.org

One such approach is the Suzuki-Miyaura coupling, where the iodo-substituent can be coupled with a suitable boronic acid derivative. nih.govorganic-chemistry.org For example, coupling with (2-ethoxyvinyl)borolane would introduce a vinyl ether moiety. nih.govorganic-chemistry.org Subsequent acid-catalyzed cyclization of the resulting intermediate, involving the amino group, can lead to the formation of azaindole structures. nih.govorganic-chemistry.org The specific regioisomer of the resulting aza-heterocycle would depend on the reaction conditions and the nature of the substituents.

Furthermore, the amino group can be transformed into other functionalities that are primed for cyclization. For example, conversion to an azide (B81097) or a propargyl amine can set the stage for intramolecular cycloaddition reactions to form triazoles or other nitrogen-rich heterocycles. The iodo-group can also participate in palladium-catalyzed reactions, such as the amino-Heck reaction, to facilitate the formation of various aza-heterocycles like pyrroles, pyridines, and isoquinolines. rsc.orgresearchgate.net

Table 2: Potential Synthetic Routes to Aza-Heterocycle Precursors

| Reaction Type | Reagents | Intermediate Type | Target Heterocycle Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (2-ethoxyvinyl)borolane, Pd catalyst | Vinyl ether derivative | Azaindoles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl derivative | Quinolines, Indoles |

This table outlines potential synthetic strategies based on established organometallic cross-coupling reactions.

Structure-Property Relationship Studies in Chemical Design (excluding biological/clinical implications)

The chemical and physical properties of derivatives of this compound are intrinsically linked to their molecular structure. Understanding these structure-property relationships is fundamental in chemical design for tailoring molecules with specific characteristics.

The introduction of different substituents through derivatization of the amino group can significantly alter properties such as solubility, polarity, and crystal packing. For example, introducing a long alkyl chain would increase the lipophilicity of the molecule, whereas incorporating a polar group like a hydroxyl or a carboxylic acid would enhance its hydrophilicity.

The iodine atom in the 4-position plays a crucial role in the solid-state architecture of these compounds. It can participate in halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic halogen bond donor. researchgate.net These interactions, along with traditional hydrogen bonds from the amide and amino groups, can direct the self-assembly of the molecules into specific supramolecular structures, influencing properties like melting point and solubility. researchgate.net The interplay between hydrogen bonding (N-H···O) and halogen bonding (C-I···π) can lead to the formation of dimers, tetramers, or extended sheets in the crystal lattice. researchgate.net

Spectroscopic techniques are vital for elucidating these structural nuances. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the connectivity and conformation of the molecule in solution, while X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. By systematically modifying the structure and analyzing the resulting changes in physical and chemical properties, a comprehensive understanding of the structure-property relationships can be established. This knowledge is invaluable for the rational design of new materials with desired attributes.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Amino-4-iodo-N-methylbenzamide, both one-dimensional and two-dimensional NMR experiments provide critical data.

¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron density around the nucleus, which is affected by neighboring atoms and functional groups.

The ¹H NMR spectrum of this compound typically shows distinct signals for the aromatic protons, the amine protons, and the N-methyl protons. The aromatic region reveals three protons on the benzene (B151609) ring. The proton at position 6 (H-6) usually appears as a doublet, coupled to H-5. The proton at position 5 (H-5) shows up as a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) is often observed as a doublet. The N-methyl group gives a characteristic signal, which can be a doublet if coupled to the amide proton, or a singlet depending on the solvent and temperature. The amine protons can appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum will show six distinct signals for the aromatic carbons, one for the carbonyl carbon of the amide, and one for the N-methyl carbon. The carbon atom attached to the iodine (C-4) is significantly shifted downfield due to the halogen's deshielding effect.

¹H NMR Chemical Shifts (δ) in ppm

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-6 | ~7.5 | d |

| H-5 | ~7.3 | dd |

| H-3 | ~6.8 | d |

| NH₂ | variable | br s |

| NH-CH₃ | variable | q |

| N-CH₃ | ~2.8 | d |

¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Chemical Shift (ppm) |

| C=O | ~168 |

| C-2 | ~148 |

| C-1 | ~129 |

| C-6 | ~125 |

| C-5 | ~123 |

| C-3 | ~112 |

| C-4 | ~90 |

| N-CH₃ | ~26 |

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between H-6 and H-5, and between H-5 and H-3, confirming their adjacent positions on the aromatic ring. It would also show a correlation between the N-H proton of the amide and the N-methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for H-6 would correlate with the signal for C-6, H-5 with C-5, H-3 with C-3, and the N-methyl protons with the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is crucial for understanding the molecule's conformation and stereochemistry. In this compound, NOESY could show correlations between the N-methyl protons and the H-3 proton of the aromatic ring, indicating their spatial closeness. It might also show correlations between the amide proton and H-3.

Dynamic NMR (DNMR) can be used to study the conformational dynamics of this compound. A key dynamic process in this molecule is the restricted rotation around the amide C-N bond. Due to the partial double bond character of this bond, rotation is slow on the NMR timescale at room temperature, which can lead to the observation of distinct signals for different conformers (e.g., cis and trans with respect to the carbonyl group and the methyl group). By acquiring NMR spectra at different temperatures, the rate of this rotation can be determined. At higher temperatures, the rotation becomes faster, and the distinct signals for the conformers may coalesce into a single, averaged signal. The energy barrier for this rotation can be calculated from the coalescence temperature and the frequency difference between the signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The exact mass is calculated based on the most abundant isotopes of the elements present (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I). The experimentally measured exact mass is then compared to the calculated theoretical mass for the expected formula (C₈H₉IN₂O). A close match between the experimental and theoretical values confirms the elemental composition.

Calculated Exact Mass for C₈H₉IN₂O

| Ion | Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₈H₁₀IN₂O⁺ | 292.9832 |

In the mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to confirm the structure of the molecule. Key fragmentation pathways often involve the loss of small, stable neutral molecules or radicals.

Common fragmentation patterns for a molecule like this compound would include:

Loss of the methylamino group (-NHCH₃).

Cleavage of the amide bond, leading to the formation of an acylium ion.

Loss of iodine.

Cleavage of the carbonyl group.

By analyzing the masses of the resulting fragment ions, the connectivity of the atoms in the original molecule can be pieced together, providing strong evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Identification of Key Functional Group Vibrations (Amide I/II, N-H, C=O, C-I)

The infrared and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its constituent functional groups. The positions of these bands are sensitive to the electronic environment and intermolecular interactions.

The N-H stretching vibrations of the primary amine (-NH2) and the secondary amide (N-H) groups are typically observed in the high-frequency region of the IR spectrum, generally between 3500 and 3300 cm-1. The primary amine usually exhibits two bands corresponding to asymmetric and symmetric stretching modes.

The Amide I band , which is primarily due to the C=O stretching vibration , is one of the most intense and characteristic absorptions in the IR spectrum of an amide. For secondary amides, this band is typically found in the region of 1680–1630 cm-1. Its precise position can be influenced by hydrogen bonding.

The Amide II band is a mixed vibration involving N-H in-plane bending and C-N stretching. It is observed in the range of 1570–1515 cm-1 for secondary amides and is sensitive to the conformation of the amide group.

The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm-1, due to the heavy mass of the iodine atom.

A representative table of the key vibrational frequencies for this compound is provided below, based on data for structurally similar molecules and general spectroscopic principles.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | ~3450 |

| Primary Amine | N-H Symmetric Stretch | ~3350 |

| Secondary Amide | N-H Stretch | ~3300 |

| Carbonyl | C=O Stretch (Amide I) | ~1650 |

| Amide | N-H Bend / C-N Stretch (Amide II) | ~1550 |

| Carbon-Iodine | C-I Stretch | ~550 |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (-NH2, -NH) and acceptors (C=O) in the molecular structure of this compound strongly suggests the formation of extensive intermolecular hydrogen bonds in the solid state. These interactions can significantly influence the vibrational frequencies of the involved functional groups. For instance, the C=O stretching frequency in a hydrogen-bonded system is typically shifted to a lower wavenumber compared to a free carbonyl group. Similarly, the N-H stretching vibrations are broadened and shifted to lower frequencies upon hydrogen bond formation. The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonds.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular structure and intermolecular interactions.

Determination of Solid-State Molecular Structure and Conformation

SCXRD analysis would reveal the precise bond lengths, bond angles, and torsion angles of this compound in the solid state. This would allow for the unambiguous determination of the molecular conformation, including the planarity of the benzamide (B126) core and the orientation of the N-methyl and amino substituents. The relative orientation of the amide plane with respect to the phenyl ring is a key conformational feature that can be precisely determined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The crystal packing of this compound would be dictated by a network of intermolecular interactions. SCXRD data allows for a detailed analysis of these interactions, including hydrogen bonds and other weaker contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the benzoyl moiety and the amino substituent constitute the primary chromophore. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl and amino groups. The presence of the iodo and amino substituents on the benzene ring will influence the position and intensity of these absorption bands. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring.

| Transition Type | Expected λmax Range (nm) |

| π → π* (aromatic) | 250 - 300 |

| n → π* (carbonyl) | > 300 |

Electronic Transitions and Aromatic System Conjugation

The electronic absorption properties of this compound are dictated by the chromophoric and auxochromic groups attached to the benzene ring. The aromatic ring itself, along with the carbonyl group (C=O) of the amide, the amino group (-NH2), and the iodine atom, all contribute to the molecule's interaction with ultraviolet and visible light. The electronic transitions primarily involve π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring. The presence of the amino group and the N-methylbenzamide group, both of which can participate in the delocalization of electrons, significantly influences these transitions. The amino group, being a strong electron-donating group, and the benzamide group, which is electron-withdrawing, create a "push-pull" system that extends the conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The n → π* transitions are of lower intensity and arise from the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group and the nitrogen of the amino group) to a π* antibonding orbital. These transitions are also sensitive to the electronic environment.

The introduction of an iodine atom at the para position is expected to further influence the electronic spectrum. Due to the "heavy atom effect" of iodine, an enhancement of spin-orbit coupling can occur, which may facilitate intersystem crossing from the singlet excited state to the triplet excited state. Furthermore, the electronic effects of the substituents (electron-donating amino group and electron-withdrawing N-methylbenzamide and iodo groups) will modulate the energy levels of the molecular orbitals.

A comparative analysis of related molecules highlights the influence of different functional groups on the electronic absorption maxima (λmax).

| Compound | Key Functional Groups | Reported λmax (nm) | Transition Type | Reference |

| 2-Amino-4-chlorobenzonitrile | -NH2, -Cl, -C≡N | Not specified | π → π* and n → π* | analis.com.my |

| 5-Amino-2-mercaptobenzimidazole | -NH2, Thiol, Benzimidazole | 251, 315 | Not specified | atlantis-press.com |

| 4-Iodoaniline | -NH2, -I | Not specified | Not specified | researchgate.netnih.gov |

| 2-Amino-N-methylbenzamide | -NH2, -C(O)NHCH3 | Not specified | Not specified | nih.govnist.gov |

The conjugation within the this compound molecule involves the delocalization of π-electrons across the benzene ring, influenced by the resonance effects of the amino and N-methylcarboxamide substituents. The lone pair of electrons on the amino nitrogen can be delocalized into the ring, increasing the electron density and facilitating electrophilic aromatic substitution. Conversely, the carbonyl group of the amide is electron-withdrawing, pulling electron density from the ring. The interplay of these electronic effects across the conjugated system is fundamental to the molecule's chemical reactivity and its spectroscopic signature.

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies of the compound this compound. Despite extensive searches, detailed research findings on its quantum chemical properties, including geometry optimization, electronic structure, and predicted spectroscopic data, are not publicly available.

While computational studies are a cornerstone of modern chemical research, providing deep insights into molecular structure and reactivity, it appears that this compound has not yet been a specific subject of such in-depth analysis in published research. This lack of data prevents a thorough discussion of its conformational analysis, the nature of its frontier molecular orbitals (HOMO-LUMO), and its electrostatic potential surface, which are critical for understanding its chemical behavior.

Similarly, the prediction and validation of its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra through theoretical calculations, remain unaddressed in the available literature. The comparison of such theoretical data with experimental spectra is a vital tool for structural elucidation and validation, but for this particular compound, the necessary computational groundwork is absent.

General information is available for structurally related compounds, such as 2-amino-N-methylbenzamide and other substituted benzamide derivatives. These studies often employ Density Functional Theory (DFT) and ab initio methods to explore molecular geometries, electronic properties, and spectroscopic characteristics. However, the specific combination of the iodo-group at the 4-position and the N-methylbenzamide moiety at the 1 and 2 positions of the benzene ring in this compound presents a unique electronic and steric environment that cannot be accurately extrapolated from research on its analogues.

The absence of dedicated computational research on this compound highlights a potential area for future investigation within the field of theoretical and computational chemistry. Such studies would be invaluable for a complete understanding of its properties and potential applications.

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms provides invaluable insights into the chemical transformations a molecule can undergo. For this compound, such studies would be crucial for understanding its synthesis, potential derivatization, and metabolic fate.

Prediction of Reaction Pathways and Transition States

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the most likely pathways for chemical reactions. For a molecule like this compound, key reactions for investigation would include electrophilic aromatic substitution, N-acylation, and cross-coupling reactions involving the C-I bond.

Theoretical calculations can map out the potential energy surface of a reaction, identifying intermediate structures and, crucially, the transition states that connect them. The geometry of these transition states determines the stereochemical and regiochemical outcomes of a reaction. For instance, in the iodination of an aromatic amide, computational models can predict whether the iodine will add at a position ortho, meta, or para to the existing substituents by calculating the energies of the corresponding transition states.

Energy Profiles and Activation Barriers for Key Transformations

Once reaction pathways and transition states are identified, their corresponding energy profiles can be calculated. An energy profile plots the change in energy as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier.

A lower activation barrier indicates a faster reaction. By comparing the activation barriers for different potential reaction pathways, chemists can predict which products are most likely to form under a given set of conditions. For this compound, calculating the activation barriers for reactions at the amino group, the amide nitrogen, and the iodinated carbon would provide a comprehensive picture of its reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in different environments.

Conformational Flexibility and Dynamics in Solution

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape, or conformation. In solution, molecules like this compound are not static but can adopt a variety of conformations due to the rotation around single bonds.

MD simulations can explore the accessible conformational space of a molecule in a given solvent. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors. Studies on related N-methylated peptides have shown that N-methylation can significantly reduce conformational flexibility, leading to more specific biological activity. nih.gov

Computational and Theoretical Chemistry Studies

Spectroscopic Property Prediction and Validation

Solvation Effects on Molecular Properties